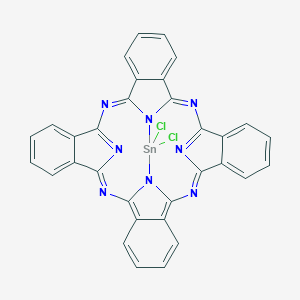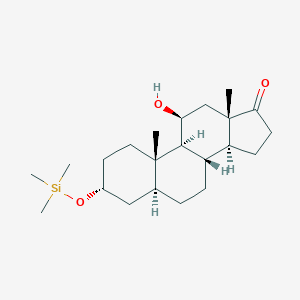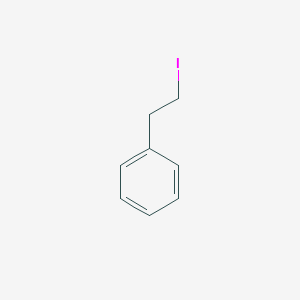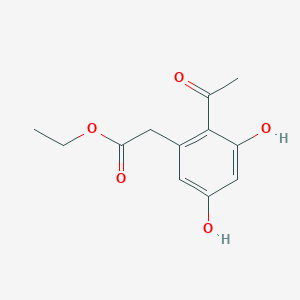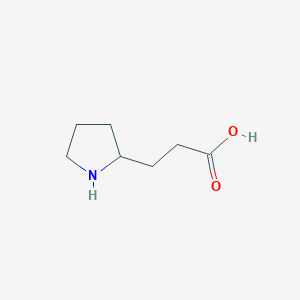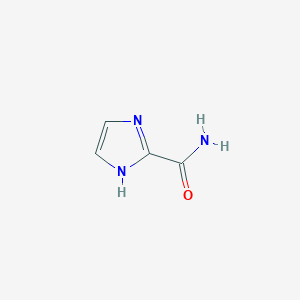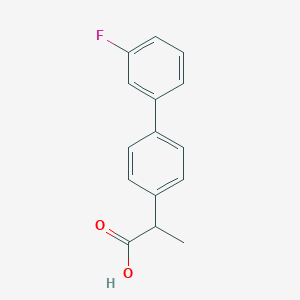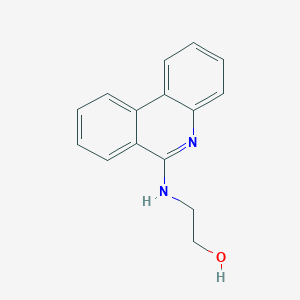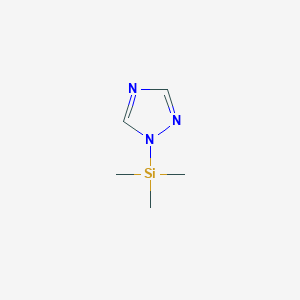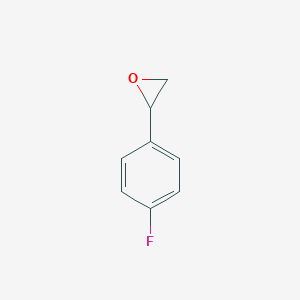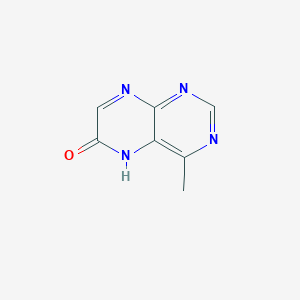
4-methyl-5H-pteridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-5H-pteridin-6-one, also known as 6-methylpterin, is a heterocyclic organic compound that belongs to the pterin family. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of 4-methyl-5H-pteridin-6-one is not well understood. However, it is believed that this compound can interact with various biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
生化学的および生理学的効果
4-methyl-5H-pteridin-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as xanthine oxidase and nitric oxide synthase. It has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 4-methyl-5H-pteridin-6-one in lab experiments include its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. Additionally, its unique chemical structure makes it a versatile precursor for the synthesis of other pterin derivatives. However, one limitation of using this compound is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 4-methyl-5H-pteridin-6-one. One area of interest is the development of new fluorescent probes based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, the synthesis of new derivatives of 4-methyl-5H-pteridin-6-one could lead to the development of new therapeutic agents.
合成法
The synthesis of 4-methyl-5H-pteridin-6-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4-methylpyrimidine with formic acid and acetic anhydride. This reaction yields 4-methyl-5H-pteridin-6-one as the main product.
科学的研究の応用
4-methyl-5H-pteridin-6-one has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for enzymatic reactions. Furthermore, it has been used as a precursor in the synthesis of other pterin derivatives.
特性
CAS番号 |
16041-28-4 |
|---|---|
製品名 |
4-methyl-5H-pteridin-6-one |
分子式 |
C7H6N4O |
分子量 |
162.15 g/mol |
IUPAC名 |
4-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)8-2-5(12)11-6/h2-3H,1H3,(H,11,12) |
InChIキー |
YNFBWEAWNVAYFG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)N=CC(=O)N2 |
正規SMILES |
CC1=C2C(=NC=N1)N=CC(=O)N2 |
同義語 |
4-Methyl-6(5H)-pteridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



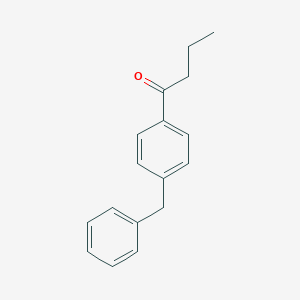
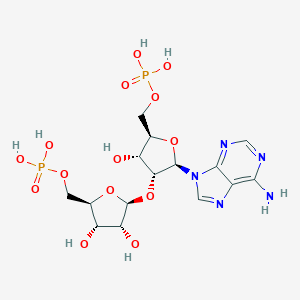
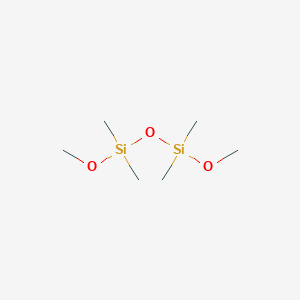
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
